molecular formula C27H60Br2N2 B14328573 N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide CAS No. 106287-79-0

N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide

Cat. No.: B14328573
CAS No.: 106287-79-0
M. Wt: 572.6 g/mol
InChI Key: IVOQWGJWBNVWKB-UHFFFAOYSA-L
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Description

N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide: is a quaternary ammonium compound. It is characterized by its two long nonyl chains and four methyl groups attached to the nitrogen atoms, making it a highly hydrophobic and cationic molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide typically involves the quaternization of N1,N~1~,N~5~,N~5~-Tetramethylpentane-1,5-diamine with nonyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product. The reaction can be represented as follows:

N 1 ,N 1 ,N 5 ,N 5 -Tetramethylpentane-1,5-diamine+2Nonyl bromideN 1 ,N 1 ,N 5 ,N 5 -Tetramethyl-N 1 ,N 5 -dinonylpentane-1,5-bis(aminium) dibromide\text{N~1~,N~1~,N~5~,N~5~-Tetramethylpentane-1,5-diamine} + 2 \text{Nonyl bromide} \rightarrow \text{N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide} N 1 ,N 1 ,N 5 ,N 5 -Tetramethylpentane-1,5-diamine+2Nonyl bromide→N 1 ,N 1 ,N 5 ,N 5 -Tetramethyl-N 1 ,N 5 -dinonylpentane-1,5-bis(aminium) dibromide

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other anions such as chloride, sulfate, or nitrate.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in aqueous or organic solvents with the desired anion source.

    Oxidation Reactions: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Conducted using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Formation of quaternary ammonium salts with different anions.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of secondary amines.

Scientific Research Applications

N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.

    Biology: Employed as a surfactant in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged sites on the cell membrane, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.

Comparison with Similar Compounds

  • N~1~,N~5~-Didodecyl-N~1~,N~1~,N~5~,N~5~-tetramethylpentane-1,5-diaminium bromide
  • N~1~,N~1~,N~5~,N~5~-Tetramethylpentane-1,5-diamine

Comparison:

  • N~1~,N~5~-Didodecyl-N~1~,N~1~,N~5~,N~5~-tetramethylpentane-1,5-diaminium bromide has longer alkyl chains compared to N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide, resulting in higher hydrophobicity and potentially stronger antimicrobial activity.
  • N~1~,N~1~,N~5~,N~5~-Tetramethylpentane-1,5-diamine lacks the long nonyl chains, making it less hydrophobic and less effective as a surfactant or antimicrobial agent.

N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide stands out due to its balanced hydrophobicity and cationic nature, making it versatile for various applications.

Properties

CAS No.

106287-79-0

Molecular Formula

C27H60Br2N2

Molecular Weight

572.6 g/mol

IUPAC Name

5-[dimethyl(nonyl)azaniumyl]pentyl-dimethyl-nonylazanium;dibromide

InChI

InChI=1S/C27H60N2.2BrH/c1-7-9-11-13-15-17-20-24-28(3,4)26-22-19-23-27-29(5,6)25-21-18-16-14-12-10-8-2;;/h7-27H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

IVOQWGJWBNVWKB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC[N+](C)(C)CCCCC[N+](C)(C)CCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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